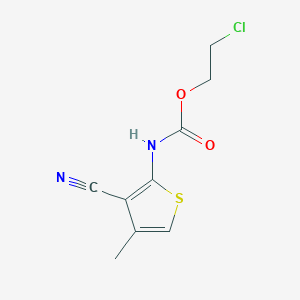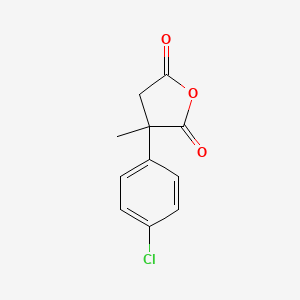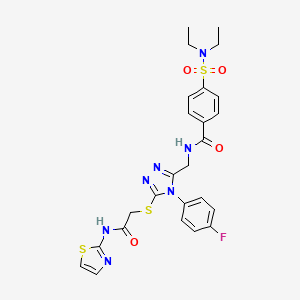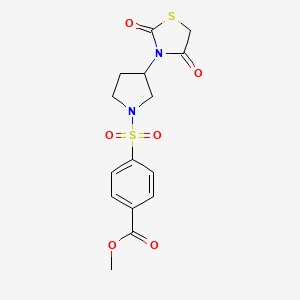
2-Ethyloxolane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyloxolane-3-carboxylic acid is a compound used for pharmaceutical testing . It is a mixture of diastereomers . The molecular formula of this compound is C7H12O3 and it has a molecular weight of 144.17 .
Synthesis Analysis
The synthesis of carboxylic acids like 2-Ethyloxolane-3-carboxylic acid often involves oxidation reactions . The carbon atom of a carboxyl group has a high oxidation state, therefore, many of the chemical reactions used for their preparation are oxidations .Molecular Structure Analysis
The molecular structure of 2-Ethyloxolane-3-carboxylic acid includes a carboxyl group (COOH) attached to an ethyloxolane ring . The InChI code for this compound is 1S/C7H12O3/c1-2-6-5(7(8)9)3-4-10-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m1/s1 .Chemical Reactions Analysis
Carboxylic acids, like 2-Ethyloxolane-3-carboxylic acid, undergo a nucleophilic substitution reaction where the nucleophile (-OH) is substituted by another nucleophile (Nu) . The carbonyl group (C=O) gets polarized, since oxygen is more electronegative than carbon and pulls the electron density towards itself .Physical And Chemical Properties Analysis
Carboxylic acids, such as 2-Ethyloxolane-3-carboxylic acid, are weak acids with acidity constants, Ka, being approximately 10^-5 . They are also known for their ability to form hydrogen bonds, which can influence their physical properties .Aplicaciones Científicas De Investigación
Synthesis Techniques
Two complementary approaches for synthesizing 2-alkoxy carboxylic acids from 1,3-dioxolan-4-ones have been developed. These methods involve reductive ring opening using TiCl4/Et3SiH or (t)BuMgCl, achieving moderate to excellent yields without compromising optical purity, which can be related to the broader class of compounds including 2-Ethyloxolane-3-carboxylic acid (Winneroski & Xu, 2004).
Biomedical Applications
The Passerini and Ugi multicomponent reactions have been utilized for modifying poly(2-oxazoline)s, which include 2-ethyl-2-oxazoline (a related structure to 2-Ethyloxolane-3-carboxylic acid), to tune their properties for biomedical applications. This innovative approach allows for the easy introduction of carboxylic acid groups, enabling significant adjustments in polymer characteristics (Sehlinger et al., 2015).
Material Science
A new synthesis route via palladium-catalyzed copolymerization has been explored for producing branched, carboxylic acid-functionalized polyolefin materials, including ethylene-co-acrylic acid copolymers. This method provides a direct and controllable approach to accessing copolymers with enhanced microstructures and material properties, showcasing the relevance of 2-Ethyloxolane-3-carboxylic acid derivatives in material science (Dai & Chen, 2018).
Antimicrobial Research
Novel amide derivatives of 1,3-dioxolane, a structural framework related to 2-Ethyloxolane-3-carboxylic acid, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated significant efficacy against various bacterial and fungal strains, highlighting the potential of 2-Ethyloxolane-3-carboxylic acid derivatives in developing new antimicrobial agents (Begum et al., 2019).
Chemical Analysis Enhancement
The derivatization of chiral carboxylic acids, including those related to 2-Ethyloxolane-3-carboxylic acid, with (S)-anabasine has improved their detectability and enantiomeric separation in LC/ESI-MS/MS. This method enhances the sensitivity and specificity of chemical analyses for various compounds, demonstrating the utility of 2-Ethyloxolane-3-carboxylic acid derivatives in analytical chemistry (Higashi et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethyloxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-6-5(7(8)9)3-4-10-6/h5-6H,2-4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPFPHAYXNXEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyloxolane-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

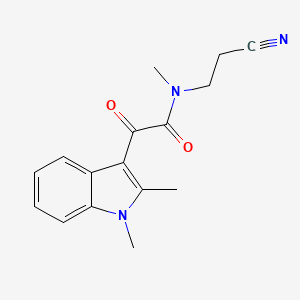
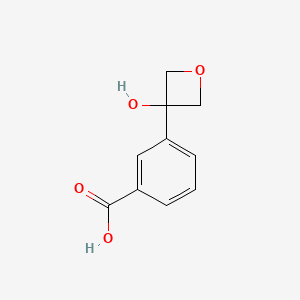
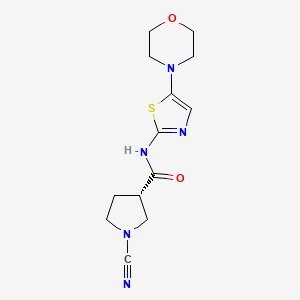
![(E)-2-Cyano-3-[2-(1-hydroxyethyl)-1,3-thiazol-5-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2473238.png)

![(E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B2473244.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2473249.png)
![1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2473250.png)

